molecular formula C12H15BrO2 B170614 Methyl 3-bromo-4-tert-butylbenzoate CAS No. 14034-08-3

Methyl 3-bromo-4-tert-butylbenzoate

Cat. No. B170614
CAS RN: 14034-08-3
M. Wt: 271.15 g/mol
InChI Key: KXCQBZYCOHEWHO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-tert-butylbenzoate is an organic compound with the molecular formula C12H15BrO2 . It is used as a pharmaceutical intermediate . It has a molecular weight of 271.15 g/mol .


Molecular Structure Analysis

The molecular structure of Methyl 3-bromo-4-tert-butylbenzoate consists of a benzoate group attached to a tert-butyl group and a methyl group . The exact structure can be represented by the SMILES string: COC(=O)c1ccc(cc1)C©©C .

Scientific Research Applications

Solubility and Phase Equilibrium Studies

Methyl 3-bromo-4-tert-butylbenzoate is involved in research focusing on the solubility and phase equilibrium of related compounds. For instance, the study of solubility of para-tert-butylbenzoic acid in various solvents, including methyl 4-tert-butylbenzoate, provides valuable data for understanding the interactions in solute-solvent systems (Aniya et al., 2017).

Electrochemical Applications

Methyl 3-bromo-4-tert-butylbenzoate plays a role in electrochemical studies. Research demonstrates its use in the electrochemical reduction of compounds in the presence of carbon dioxide, leading to the synthesis of new compounds (Katayama et al., 2016). Another study investigates the vinyl radical cyclization and carbon dioxide fixation through the electrochemical reduction of vinyl bromide, using methyl 4-tert-butylbenzoate as an electron-transfer mediator (Katayama & Senboku, 2016).

Antibacterial Research

In the field of antibacterial research, derivatives of 4-tert-butylbenzoic acid, closely related to methyl 3-bromo-4-tert-butylbenzoate, have been synthesized and shown to possess promising antibacterial activity against certain bacterial strains (Popiołek & Biernasiuk, 2016).

Vapor Pressure and Physical Properties

Studies on methyl 4-tert-butylbenzoate, closely related to the compound , include the measurement of its saturated vapor pressure and other physical properties, which are essential for understanding its behavior in various applications (Aniya et al., 2017).

Safety And Hazards

Methyl 3-bromo-4-tert-butylbenzoate is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the GHS classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-bromo-4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQBZYCOHEWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474761
Record name methyl 3-bromo-4-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-tert-butylbenzoate

CAS RN

14034-08-3
Record name Methyl 3-bromo-4-(1,1-dimethylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14034-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-bromo-4-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-bromo-4-(1,1-dimethylethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JMA Baas, BM Wepster - Recueil des Travaux Chimiques des …, 1967 - Wiley Online Library
The preparation of fifteen derivatives of 2‐tert.butylbenzoic acid, substituted in the aromatic nucleus in the 4‐ or the 5‐position, and of a 4,5‐disubstituted 2‐tert.butylbenzoic acid is …
Number of citations: 5 onlinelibrary.wiley.com
D Bosniack - 1961 - search.proquest.com
BOSNLACK, David, 1932– Page 1 This dissertation has been 6.2–149() microfilmed cxactly as received BOSNLACK, David, 1932– O RIENTATION AND IREACTIVITY IN A IROMATIC …
Number of citations: 0 search.proquest.com

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